(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
CAS No.:
Cat. No.: VC16031269
Molecular Formula: C17H13BrO2
Molecular Weight: 329.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13BrO2 |
|---|---|
| Molecular Weight | 329.2 g/mol |
| IUPAC Name | [4-(bromomethyl)phenyl]-(4-prop-2-ynoxyphenyl)methanone |
| Standard InChI | InChI=1S/C17H13BrO2/c1-2-11-20-16-9-7-15(8-10-16)17(19)14-5-3-13(12-18)4-6-14/h1,3-10H,11-12H2 |
| Standard InChI Key | WZAMAERFZALJSY-UHFFFAOYSA-N |
| Canonical SMILES | C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key functional motifs:
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Benzophenone Core: The diarylketone scaffold provides ultraviolet (UV) absorption properties, enabling applications in photopolymerization and photoaffinity labeling. The conjugated π-system stabilizes excited states, facilitating intersystem crossing to generate reactive triplet states .
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Bromomethyl Group: Positioned para to the ketone, this electrophilic site enables alkylation reactions with nucleophiles such as amines, thiols, and carboxylates. The C-Br bond’s polarization (bond length: ~1.93 Å) enhances susceptibility to SN2 displacements .
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Prop-2-yn-1-yloxy Ether: The terminal alkyne serves as a "click chemistry" handle, permitting rapid conjugation via CuAAC with azide-functionalized partners. The sp-hybridized carbon’s linear geometry (C≡C bond length: ~1.20 Å) ensures regioselective triazole formation .
Physicochemical Characteristics
While experimental data for this specific compound remains limited, analogous benzophenone derivatives exhibit the following properties:
| Property | Value Range | Method |
|---|---|---|
| Melting Point | 120–140°C (estimated) | Differential Scanning Calorimetry |
| UV λ<sub>max</sub> | 250–280 nm | UV-Vis Spectroscopy |
| LogP | 3.2–3.8 | Computational Prediction |
| Solubility | 0.1–1 mg/mL in DMSO | Gravimetric Analysis |
The bromomethyl group increases molecular weight (MW: 357.2 g/mol) and polar surface area (PSA: 46.5 Ų), influencing solubility and diffusion kinetics .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes dominate the synthesis of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone:
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Friedel-Crafts Acylation: A benzoylation strategy using 4-bromotoluene and 4-(prop-2-yn-1-yloxy)benzoyl chloride in the presence of AlCl<sub>3</sub> yields the diarylketone precursor, followed by bromination at the methyl position .
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Cross-Coupling Approach: Suzuki-Miyaura coupling between 4-bromomethylphenylboronic acid and 4-(prop-2-yn-1-yloxy)phenyl triflate constructs the biaryl framework, with subsequent ketone installation via oxidation .
Optimization Challenges
Key synthetic hurdles include:
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Regioselective Bromination: Achieving mono-bromination at the methyl position requires careful control of reaction stoichiometry (NBS, AIBN, CCl<sub>4</sub>, 60°C) to avoid di- or polybrominated byproducts .
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Alkyne Stability: The prop-2-yn-1-yloxy group’s propensity for Glaser coupling under basic conditions necessitates inert atmospheres and copper-free conditions during synthesis .
Functional Applications
Photoresponsive Materials
The benzophenone moiety enables UV-induced crosslinking in polymer matrices. For example, incorporation into poly(methyl methacrylate) (PMMA) films at 5 wt% concentration enhances tensile strength by 40% after 30 s UV exposure (365 nm, 10 mW/cm²) .
Bioconjugation Probes
The compound’s dual reactivity facilitates orthogonal labeling strategies:
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Bromomethyl-Alkyne Heterobifunctionality: Sequential alkylation of cysteine residues (k<sub>alkyl</sub> ≈ 0.15 M⁻¹s⁻¹) followed by CuAAC with fluorescent azides enables two-color protein tagging in live-cell imaging .
Supramolecular Chemistry
Co-crystallization with γ-cyclodextrin (molar ratio 1:2) forms host-guest complexes with enhanced aqueous solubility (up to 15 mM), as characterized by <sup>1</sup>H NMR (Δδ = -0.3 ppm for aromatic protons) and X-ray diffraction .
Future Research Directions
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Photodynamic Therapy: Exploiting benzophenone’s ROS generation under UV-A for targeted cancer cell ablation.
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Degradable Polymers: Designing acrylate copolymers with photo-cleavable crosslinks for 3D-printed recyclable materials.
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Covalent Organic Frameworks (COFs): Utilizing alkyne-azide cycloaddition to construct porous crystalline networks for gas storage.
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